![molecular formula C52H82N6O14 B12302060 N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide](/img/structure/B12302060.png)
N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide” is a highly complex organic molecule. Compounds of this nature are often synthesized for specific applications in medicinal chemistry, materials science, or biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the core structure: This might involve cyclization reactions, condensation reactions, or other methods to form the bicyclic core.
Functional group modifications: Introduction of various functional groups such as hydroxyl, methoxy, and amide groups through reactions like esterification, amidation, and alkylation.
Final assembly: Coupling of different fragments of the molecule using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., temperature, solvent).
Industrial Production Methods
Industrial production would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the molecule can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: Various substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: NaBH₄, LiAlH₄
Substitution reagents: Halogens, nucleophiles like amines or thiols
Major Products
The major products would depend on the specific reactions but could include derivatives with modified functional groups, such as hydroxylated, methylated, or aminated products.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in catalytic reactions.
Material Science: As a building block for polymers or advanced materials.
Biology
Biochemical Probes: Used to study enzyme activity or protein interactions.
Drug Development: Potential lead compound for developing new pharmaceuticals.
Medicine
Therapeutics: Investigated for its potential therapeutic effects in treating diseases.
Diagnostics: Used in imaging or diagnostic assays.
Industry
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in developing agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve:
Binding to molecular targets: Such as enzymes, receptors, or DNA.
Modulating biochemical pathways: Affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide analogs: Compounds with similar core structures but different functional groups.
Other complex organic molecules: Such as natural products or synthetic analogs with similar applications.
Uniqueness
This compound’s uniqueness lies in its specific functional groups and structural complexity, which may confer unique properties or activities not found in similar compounds.
Properties
Molecular Formula |
C52H82N6O14 |
|---|---|
Molecular Weight |
1015.2 g/mol |
IUPAC Name |
N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-2-[2-hydroxypropanoyl(methyl)amino]-4-methylpentanamide |
InChI |
InChI=1S/C52H82N6O14/c1-14-17-41-45(62)31(8)46(63)53-36(24-28(3)4)50(67)58-23-16-18-37(58)51(68)57(12)39(26-34-19-21-35(70-13)22-20-34)52(69)71-33(10)44(48(65)54-43(30(7)15-2)40(60)27-42(61)72-41)55-47(64)38(25-29(5)6)56(11)49(66)32(9)59/h19-22,28-33,36-41,43-44,59-60H,14-18,23-27H2,1-13H3,(H,53,63)(H,54,65)(H,55,64) |
InChI Key |
DLUUHFDUSRYNBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)NC(C(CC(=O)O1)O)C(C)CC)NC(=O)C(CC(C)C)N(C)C(=O)C(C)O)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



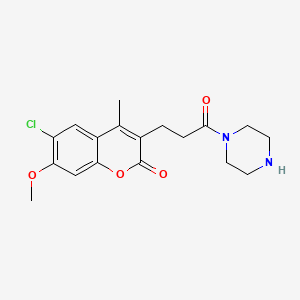


![ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12301995.png)
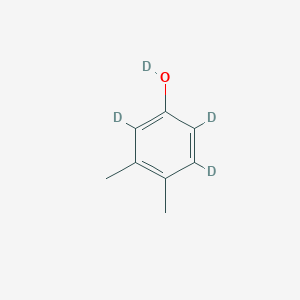
![N-[(2-Methylphenyl)methyl]-adenosine](/img/structure/B12302013.png)
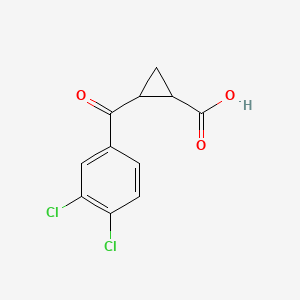
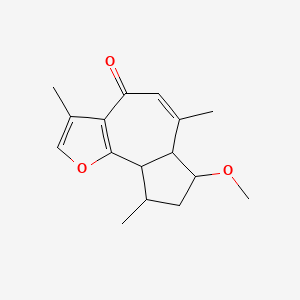
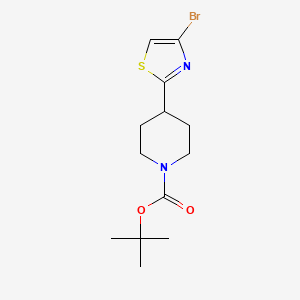
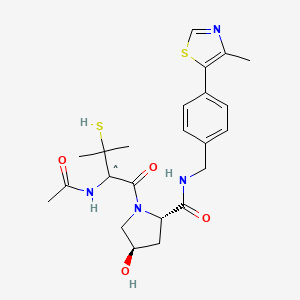

![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)
![7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)
